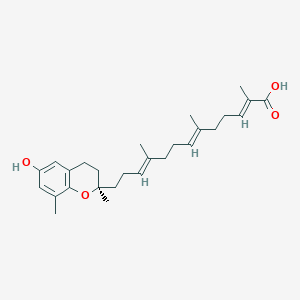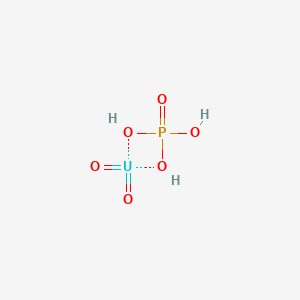
Dioxouranium(2+) hydrogenphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uranyl hydrogenphosphate is an inorganic phosphate and a uranium coordination entity. It has a role as a xenobiotic.
Applications De Recherche Scientifique
Uranyl Ion Extraction and Reprocessing Applications Dioxouranium(2+) hydrogenphosphate, commonly associated with the uranyl ion (UO2(2+)), finds significant applications in nuclear fuel reprocessing and waste management. Research conducted by Stockmann and Ding (2011) demonstrated the use of electroanalytical chemistry to study the facilitated ion transfer (FIT) of uranyl ions, revealing complexation stoichiometries and constants with tributylphosphate (TBP) and octyl(phenyl)-N,N-diisobutylcarbamoylmethyl-phosphine oxide (CMPO), ligands extensively used in the PUREX/TRUEX processes for spent nuclear fuel reprocessing (Stockmann & Ding, 2011).
Ionic Liquid Applications Tsaoulidis et al. (2013) explored the extraction behavior of dioxouranium(VI) using tributylphosphate dissolved in ionic liquids, demonstrating the potential of ionic liquids as solvents for uranyl ion extraction in microchannels. This research emphasizes the efficiency of ionic liquids in enhancing extraction processes, particularly in applications requiring compact and efficient systems (Tsaoulidis et al., 2013).
Environmental and Biological Interactions Berto et al. (2012) and Crea et al. (2010) conducted studies focusing on the interactions of dioxouranium(VI) with various organic and inorganic ligands, aiming to understand the chemical speciation of this ion in natural aquatic ecosystems and biological fluids. These studies provide valuable insights into the environmental behavior and potential biological impacts of dioxouranium(VI), contributing to the development of strategies for environmental monitoring and remediation (Berto et al., 2012); (Crea et al., 2010).
Catalytic and Material Applications Investigations into the catalytic activities of uranyl complexes have revealed their potential in facilitating nucleophilic acyl substitution reactions. Takao and Akashi (2017) studied several uranyl complexes, finding that certain complexes demonstrated efficiency and resistance to decomposition during catalytic reactions, pointing towards applications in synthetic chemistry and material science (Takao & Akashi, 2017).
Propriétés
Formule moléculaire |
H3O6PU |
|---|---|
Poids moléculaire |
368.02 g/mol |
Nom IUPAC |
dioxouranium;phosphoric acid |
InChI |
InChI=1S/H3O4P.2O.U/c1-5(2,3)4;;;/h(H3,1,2,3,4);;; |
Clé InChI |
FFPZRDYCUOPULV-UHFFFAOYSA-N |
SMILES canonique |
OP(=O)(O)O.O=[U]=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



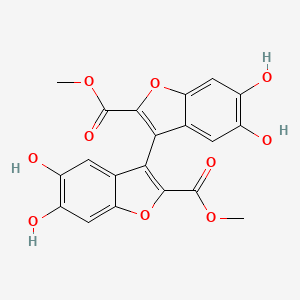
![5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B1251378.png)

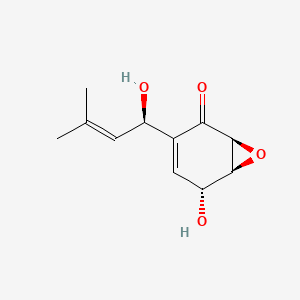

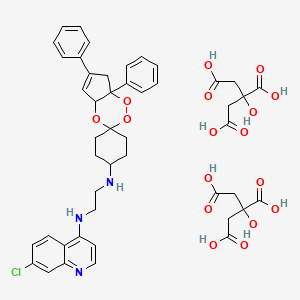
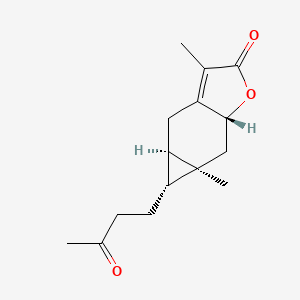




![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)

